

Technical Support Center: Characterization & Control of Levonorgestrel Impurity P

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Compound of Interest

Compound Name: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

CAS No.: 100021-05-4

Cat. No.: B1146231

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Subject: Identification of Unknown Peaks Related to 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Case ID: #LNG-ISO-005 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Steroid Chemistry Division[1]

Executive Summary

You are likely encountering a "Ghost Peak" phenomenon common in Norgestrel and Levonorgestrel analysis. The molecule **5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel** is chemically equivalent to Levonorgestrel EP Impurity P (also referred to as the

-isomer).[1]

This impurity is a deconjugated isomer of the parent drug.[1] Its physicochemical behavior differs radically from the parent molecule, leading to two common analytical failures:[1]

- UV Invisibility: It vanishes at standard detection wavelengths (240 nm).[1]

- Mass Spec Confusion: It shares the exact mass (313.2) and similar fragmentation patterns with the parent.^[1]

This guide provides the protocols to Capture, Identify, and Separate this impurity.

Module 1: The "Ghost Peak" Phenomenon (Identification)

The Core Problem: Conjugation vs. Deconjugation

The parent molecule (Levonorgestrel) possesses a conjugated enone system (

-3-ketone).^[1] This conjugation allows for strong UV absorption at

.^[1]

Impurity P is the

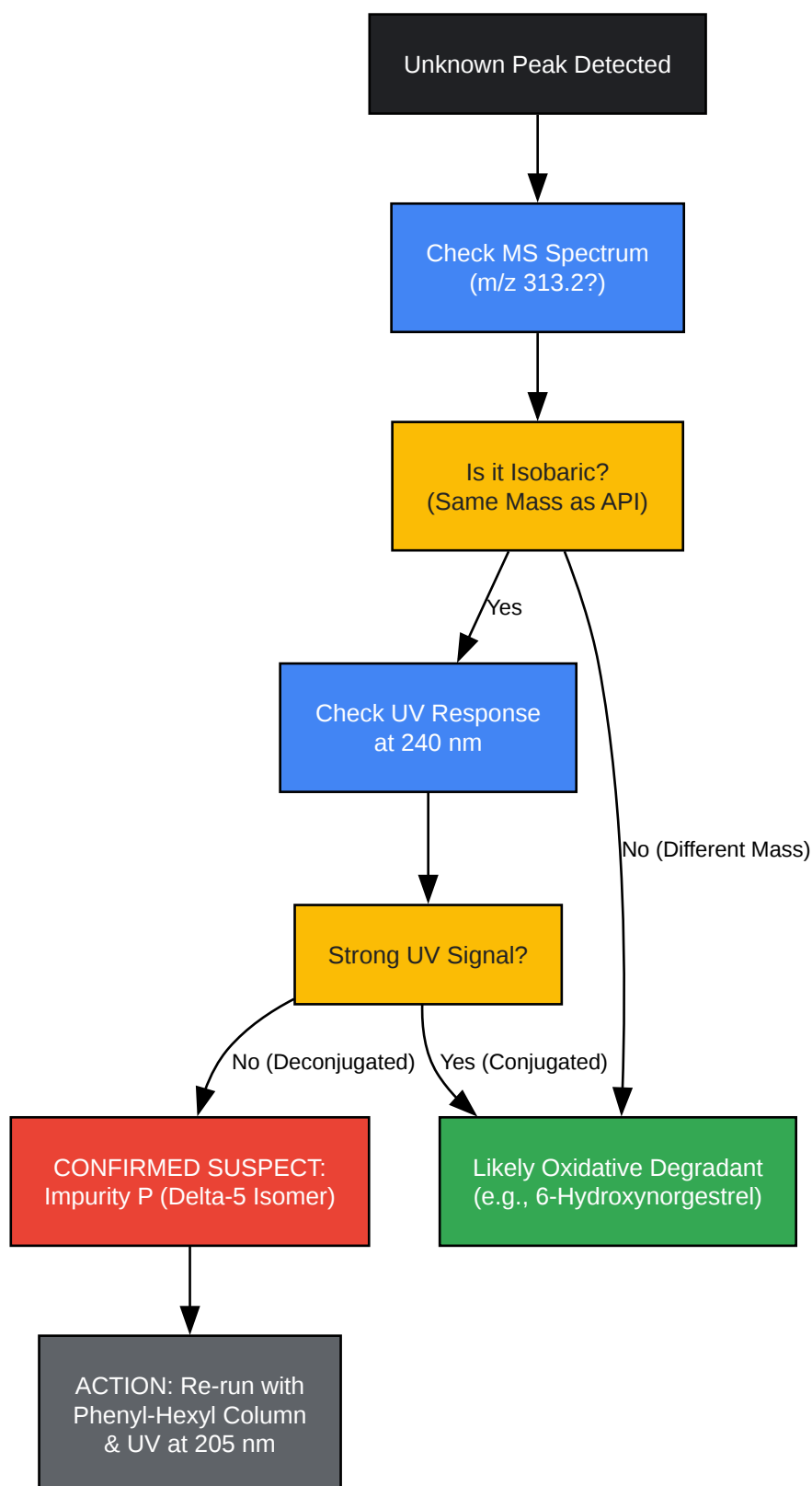
-isomer.^[1] The double bond has migrated to the 5-6 position, breaking the conjugation with the ketone.^[1] This results in a hypsochromic shift (Blue Shift).^[1] The molecule effectively stops absorbing UV light above 210 nm.^[1]

Diagnostic Data Table

Feature	Levonorgestrel (Parent)	Impurity P (-Isomer)	Operational Impact
Structure	-3-ketone (Conjugated)	-3-ketone (Deconjugated)	Impurity P is less stable thermodynamically.[1]
UV	~241 nm	< 205 nm (End absorption)	Impurity P is invisible at 240 nm.
Monoisotopic Mass	312.21 Da	312.21 Da	Indistinguishable by MS1 (Full Scan).[1]
	313.2	313.2	Co-elution leads to isobaric interference. [1]
EP Designation	Reference Standard	Impurity P	Must be controlled under EP/USP monographs.

Module 2: Troubleshooting Workflow (Decision Logic)

Use this logic flow to confirm if your unknown peak is Impurity P.



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Figure 1: Decision tree for distinguishing deconjugated isomers from other impurities.

Module 3: Separation Protocol (Methodology)

Standard C18 columns often fail to separate steroid isomers because the hydrophobicity change between

and

is negligible.[1] You must utilize

interaction selectivity.[1]

Recommended Stationary Phase

- Primary Choice: Biphenyl or Phenyl-Hexyl phases.[1]
- Mechanism: The π -electrons in the phenyl ring interact differently with the conjugated () vs. deconjugated () systems of the steroids, providing superior resolution compared to alkyl-bonded phases (C18).[1]

Step-by-Step Experimental Protocol

Objective: Resolve Impurity P from Levonorgestrel.

- Column Selection:
 - Install a Phenyl-Hexyl or Biphenyl column (e.g.,
or
).[1]
- Mobile Phase Preparation:
 - Solvent A: Water + 0.1% Formic Acid (or Ammonium Formate for pH neutral).[1]

- Solvent B: Methanol (Critical: Methanol enhances shape selectivity for steroids better than Acetonitrile).[1][2]
- Instrument Settings:
 - Flow Rate:

(UPLC/UHPLC).[1]
 - Column Temp:

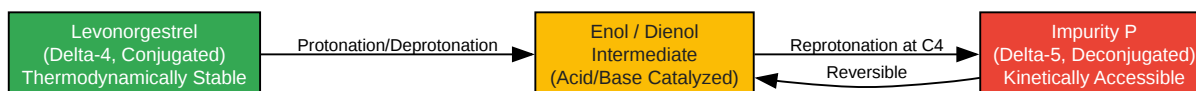
(Strict control required; temperature shifts can merge isomer peaks).
 - Detection:
 - Channel 1: UV 240 nm (Detects Parent).[1]
 - Channel 2: UV 205 nm (Detects Impurity P).[1]
 - MS: ESI Positive, MRM mode.
- Gradient Profile:
 - Start at 40% B.[1]
 - Ramp to 70% B over 10 minutes.
 - Expected Result: Impurity P typically elutes before Levonorgestrel on Phenyl phases due to slight differences in planarity and interaction with the stationary phase.[1]

Module 4: Mechanism of Formation (Root Cause)[1]

Understanding why this impurity forms helps you control it.[1] This is not usually an oxidative degradant but an isomerization product.[1]

The Pathway

The conversion is reversible but can be driven by kinetic control during synthesis (Birch reduction steps) or acid-catalyzed enolization during storage in solution.[1]



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Figure 2: The keto-enol tautomerization pathway leading to double bond migration.

Prevention Strategy:

- Avoid acidic diluents in sample preparation.[1]
- Store reference standards in neutral solvents (e.g., 100% Methanol or Acetonitrile) rather than acidified mobile phases.
- Protect from light (though less critical than for oxidative degradants).[1]

Frequently Asked Questions (FAQ)

Q1: Why does the USP monograph for Levonorgestrel not explicitly list "5(6)-dehydro-4(5)-dihydro"? A: It is often grouped under "Related Compounds" or specific impurity designations like Impurity P (EP).[1] Older monographs may rely on non-specific "total impurities" limits.[1] However, modern EP monographs explicitly flag it due to the UV detection challenges.[1]

Q2: Can I use MS/MS fragmentation to distinguish them? A: It is difficult. Both molecules fragment to yield

245 (loss of the A-ring fragment).[1] However, the ratio of the parent ion to the fragment ion often differs. The

isomer may fragment more easily due to the lack of conjugation stabilizing the ring.[1] Retention time on a selective column is the only robust ID method.

Q3: What is the reporting limit? A: As per ICH Q3A/B, if the peak exceeds the identification threshold (usually 0.10%), it must be identified. Because Impurity P has a low Relative Response Factor (RRF) at 240 nm, you may underestimate its quantity significantly if you rely only on standard UV detection.[1]

References

- European Pharmacopoeia (EP). Levonorgestrel Monograph 09/2008:0996. (Lists Impurity P structure and limits). [1]
- LGC Standards. **5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel** Reference Material Data Sheet. (Confirms structure and CAS 100021-05-4). [1][3]
- Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids. (Application Note detailing Biphenyl column selectivity for steroid isomers).
- Sigma-Aldrich. Levonorgestrel USP Reference Standard Data. (Provides context on related compounds and USP methods).

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Sources

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